molecular formula C11H13FN2O3 B1328740 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS No. 873537-50-9

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Cat. No.: B1328740
CAS No.: 873537-50-9
M. Wt: 240.23 g/mol
InChI Key: OHJPBJCNSVQUJC-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reaction Mechanisms

  • The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol and its derivatives have been studied in various chemical reaction mechanisms. For instance, research on the kinetics of reactions involving similar fluorinated nitrophenyl compounds with piperidine bases in different solvents has been reported (Jarczewski, Schroeder, & Dworniczak, 1986).

Fluorescence Probes and Detection

  • Some derivatives of this compound have been utilized in the development of fluorescence probes. For example, a study on a reversible fluorescent probe, which incorporates a similar piperidin-ol group for cyclic detection of redox cycles in living cells, highlights its potential in biological applications (Wang, Ni, & Shao, 2016).

Quantum Chemical and Molecular Dynamic Simulations

  • Piperidine derivatives, including those structurally related to this compound, have been explored in quantum chemical and molecular dynamic simulation studies, particularly for their application in corrosion inhibition of metals (Kaya et al., 2016).

Synthesis of Complex Organic Compounds

  • The compound and its analogs have been instrumental in the synthesis of various complex organic structures. Research into novel synthesis methods for related piperidin-4-ols shows the versatility of these compounds in organic chemistry (Reese & Thompson, 1988).

Kinetics of Aromatic Nucleophilic Substitution Reactions

  • Studies on the kinetics of aromatic nucleophilic substitution reactions involving fluorinated nitrophenyl compounds with piperidine in different solvents provide insights into their reactivity and potential applications in synthetic chemistry (Yangjeh & Gholami, 2003).

Safety and Hazards

“1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is classified as an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJPBJCNSVQUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of piperidin-4-ol (11.11 g, 0.11 mol) and Et3N (12.14 g, 0.12 mol) in EtOAc (500 mL) was added 1,2-difluoro-4-nitrobenzene (15.91 g, 0.10 mol). The mixture was stirred at rt for 24 h, and washed with water (200 mL×4). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as orange oil (19.35 g, 80%).
Quantity
11.11 g
Type
reactant
Reaction Step One
Name
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 4.77 g (30.0 mmol) of 3,4-difluoronitrobenzene in 100 mL of N,N-dimethylformamide were added 5.33 g (40.0 mmol) of potassium carbonate and 3.03 g (30.0 mmol) of 4-hydroxypiperidine and the mixture was stirred for 1 hour at 120° C. After the reaction mixture was cooled to room temperature, the reaction mixture was diluted with chloroform and insoluble substances were removed off by filtration. The filtrate was condensed and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1.5/1) to give 3.1 g (43%) of the title compound.
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

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